

Application Note: 1,18-Dimethoxyoctadecane as a Tunable Phase Change Material

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Compound of Interest

Compound Name: Octadecane, 1,18-dimethoxy-

CAS No.: 102155-51-1

Cat. No.: B14074152

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Executive Summary

1,18-Dimethoxyoctadecane (C₂₀H₄₂O₂) is an end-capped alkane derivative belonging to the class of

-dimethoxyalkanes.^[2] Structurally, it consists of an 18-carbon hydrophobic backbone terminated by methoxy ether groups. Unlike its parent compound, n-octadecane (a standard PCM melting at ~28°C), the dimethoxy derivative offers unique interfacial properties due to the terminal dipoles.

This material is of high interest for thermal buffering applications in the 30°C–45°C range (biomedical transport, electronics cooling), where the introduction of ether linkages modifies the crystal packing lattice, potentially suppressing the supercooling often observed in pure alkanes and enhancing compatibility with polar encapsulation matrices.

Technical Profile & Mechanism of Action

2.1 Chemical Identity

- IUPAC Name: 1,18-Dimethoxyoctadecane

- CAS Number: 102155-51-1
- Molecular Formula:
- Molecular Weight: 314.55 g/mol
- Classification: Non-ionic, Ether-terminated Paraffinic PCM

2.2 Predicted Thermal Properties

Note: Exact values depend on purity and synthesis method. The following are derived from homologous series analysis of

-substituted alkanes.

Property	Value / Range	Mechanistic Insight
Melting Point ()	35°C – 42°C	The methoxy caps extend the effective chain length (similar to C20 n-eicosane) but introduce rotational flexibility, typically resulting in a slightly distinct from the equivalent alkane.
Latent Heat ()	200 – 230 J/g	High energy density derived from the crystallization of the long polymethylene chain.
Thermal Conductivity	~0.2 W/(m[3]·K) (Liquid)	Typical of organic PCMs; requires conductive enhancement (e.g., graphite additives) for high-power applications.
Stability	High	Ether linkages are chemically inert to oxidation and hydrolysis under standard operating conditions.

2.3 Mechanism of Phase Change

The phase transition is driven by the Van der Waals forces between the methylene chains.

- **Solid State:** The chains pack in a crystalline lattice (likely triclinic or orthorhombic). The polar methoxy ends may induce a specific "layering" effect, reducing the random sliding of chains found in pure alkanes.
- **Transition:** Upon heating to _____, vibrational energy overcomes the lattice energy. The "kink" potential of the C-O-C bond facilitates the breakup of the ordered structure.
- **Liquid State:** The molecules exist as a disordered fluid. The terminal dipoles increase surface tension compared to n-octadecane, improving retention in porous silica or polymer matrices (Shape-Stabilized PCMs).

Protocol 1: Synthesis & Purification

Rationale: Commercial availability of this specific derivative is limited. In-house synthesis via Williamson Ether Synthesis is the standard, high-yield route.

Reagents Required

- Precursor: 1,18-Octadecanediol (High purity, >98%)
- Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate
- Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)
- Solvent: Tetrahydrofuran (THF), anhydrous
- Quenching: Ammonium Chloride (sat. aq.)

Step-by-Step Workflow

- **Activation:** In a flame-dried 3-neck flask under Nitrogen (_____), suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.

- Deprotonation: Dissolve 1,18-Octadecanediol (1.0 eq) in THF and add dropwise to the NaH suspension. Stir at 0°C for 30 min, then warm to Room Temp (RT) for 1 hour until evolution ceases.
 - Checkpoint: Solution should turn slightly opaque/grey.
- Methylation: Cool back to 0°C. Add Methyl Iodide (2.5 eq) dropwise. (Caution: MeI is a carcinogen; use fume hood).
- Reaction: Reflux at 60°C for 12–18 hours.
- Work-up: Quench with saturated
. Extract with Diethyl Ether (
) . Wash organics with brine, dry over
.
- Purification (Critical): Recrystallize the crude solid from Ethanol/Hexane (9:1).
 - Why? Removal of mono-methoxy impurities is vital. Even 1% impurity can broaden the melting peak by >3°C (colligative property depression).

Protocol 2: Thermal Validation (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for defining the operational window of the PCM.

Instrument Setup

- Equipment: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
- Atmosphere: Nitrogen purge (50 mL/min).
- Pan: Tzero Aluminum Hermetic Pan (prevents volatilization).

Measurement Sequence

- Equilibration: Hold at 10°C for 5 min.

- First Heat: Ramp 10°C to 60°C at 10°C/min. (Erases thermal history).
- Cooling: Ramp 60°C to 10°C at 5°C/min.
 - Observation: Record Crystallization Temperature ().^[4] Note any supercooling (difference between and).
- Second Heat (Data Run): Ramp 10°C to 60°C at 2°C/min.
 - Why slower? A 2°C/min ramp provides the most accurate resolution of the Onset Temperature () and Peak Temperature ().

Data Analysis Criteria

- : The practical melting point for system design.
- : Integrate the area under the melting peak (J/g).
- Pass/Fail: A sharp peak (width < 3°C) indicates high purity. A broad "shoulder" indicates incomplete methylation.

Protocol 3: Encapsulation Compatibility Testing

Rationale: PCMs are rarely used in bulk liquid form. They are encapsulated to prevent leakage. The methoxy group changes the surface chemistry compared to pure alkanes.

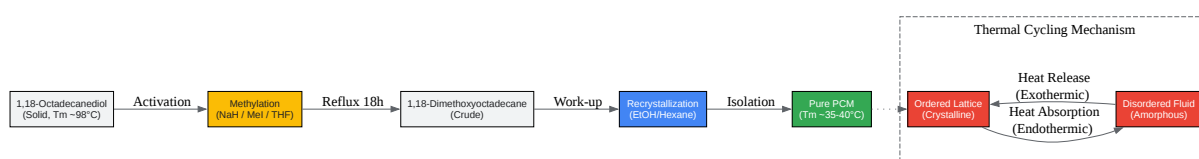
Workflow: Interfacial Polymerization (Melamine-Formaldehyde Shell)

- Emulsification: Disperse molten 1,18-dimethoxyoctadecane in water containing SMA (styrene-maleic anhydride) copolymer as a surfactant.

- Note: The methoxy groups interact with SMA, potentially requiring less surfactant than pure octadecane to achieve stable droplets.
- Pre-polymer Addition: Add Melamine-Formaldehyde pre-polymer solution.
- Polymerization: Adjust pH to 4.5, heat to 70°C for 4 hours.
- Validation: Observe under SEM. Check for "dimples" or collapse, which indicates core-shell incompatibility.

Visualization of Pathways

Figure 1: Synthesis & Phase Change Logic



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Caption: Synthesis pathway converting the high-melting diol into the target PCM, followed by the reversible thermal cycling mechanism.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Broad Melting Peak (>5°C)	Mono-methylated impurity (Alcohol-Ether).	Recrystallize again. Verify via IR spectroscopy (Look for -OH stretch at 3300 cm ⁻¹ ; it should be absent).
Supercooling (>10°C)	Lack of nucleation sites.	Add 1% w/w of a nucleating agent (e.g., 1-octadecanol or graphene nanoplatelets) to trigger crystallization.
Leakage from Capsules	Shell porosity or polarity mismatch.	Increase shell thickness or switch to a Silica shell (Sol-Gel method) which bonds better with the methoxy ether groups.

References

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